molecular formula C14H19NO5S B13402050 methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

Cat. No.: B13402050
M. Wt: 313.37 g/mol
InChI Key: IUHJYIOSAPJUMG-UHFFFAOYSA-N
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Description

(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate is a complex organic compound with a unique structure It is characterized by a cyclopropane ring substituted with an amino group and a vinyl group, and it is esterified with a methyl group The compound is further modified with a 4-methylbenzenesulfonate group, which enhances its solubility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate typically involves several steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this step include diazomethane or diiodomethane in the presence of a metal catalyst such as rhodium or copper.

    Introduction of the Amino Group: The amino group can be introduced through an amination reaction. This can be achieved by reacting the cyclopropane intermediate with an amine source such as ammonia or an amine derivative under suitable conditions.

    Vinyl Group Addition: The vinyl group can be added through a vinylation reaction, where a vinyl halide or vinyl triflate reacts with the cyclopropane intermediate in the presence of a palladium catalyst.

    Esterification: The esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid yields the methyl ester.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the cyclopropane ring or the vinyl group, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Epoxides: and from oxidation reactions.

    Saturated derivatives: from reduction reactions.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group and the vinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes. The overall effect is modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-methyl 1-amino-2-ethenylcyclopropane-1-carboxylate: Similar structure but lacks the sulfonate group, resulting in different solubility and reactivity.

    (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate tosylate: Similar structure but with a tosylate group instead of a 4-methylbenzenesulfonate group, leading to variations in reactivity and stability.

Uniqueness

The presence of the 4-methylbenzenesulfonate group in (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate enhances its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

methyl 1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHJYIOSAPJUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862273-27-6
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, methyl ester, (1R,2S)-, 4-methylbenzenesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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